REACTION_CXSMILES
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[CH3:1][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.Cl[S:8]([OH:11])(=O)=[O:9].[OH-].[NH4+:13]>>[CH3:1][C:2]1[S:3][C:4]([S:8]([NH2:13])(=[O:11])=[O:9])=[CH:5][CH:6]=1 |f:2.3|
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Name
|
|
Quantity
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8 g
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Type
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reactant
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Smiles
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CC=1SC=CC1
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Name
|
|
Quantity
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28.4 g
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Type
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reactant
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Smiles
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ClS(=O)(=O)O
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Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
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[OH-].[NH4+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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CC1=CC=C(S1)S(=O)(=O)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |